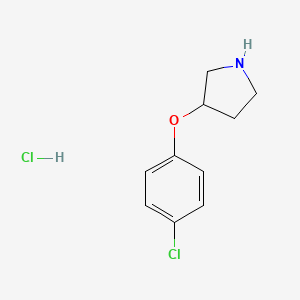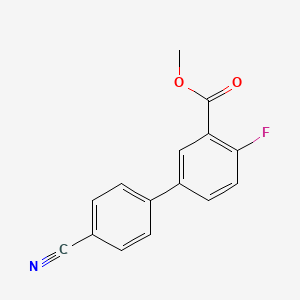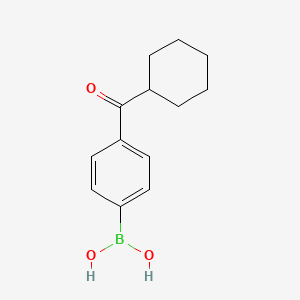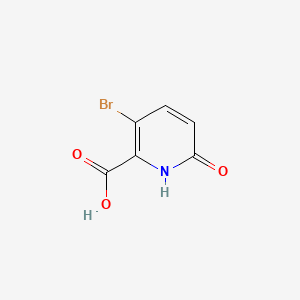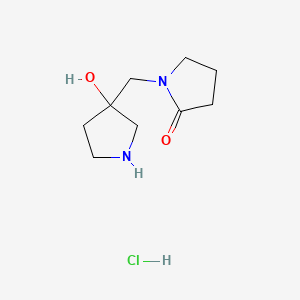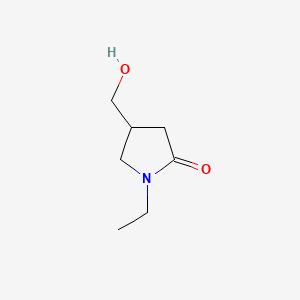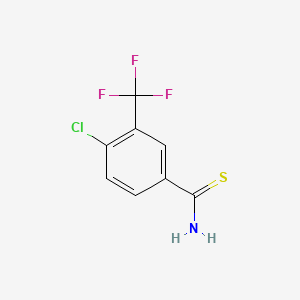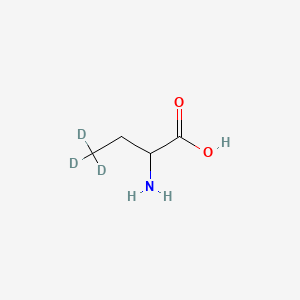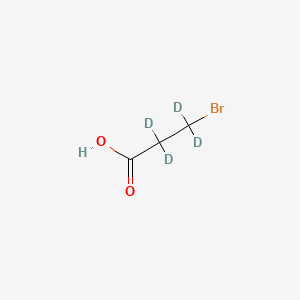
3-Bromo-2,2,3,3-tetradeuteriopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,2,3,3-tetradeuteriopropanoic acid is a labelled analogue of 3-Bromopropionic Acid . It is used as a reagent for the synthesis of nitrogen-containing diselenides with antioxidant activity . It is an off-white solid and is soluble in water . Its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C3HD4BrO2 . The InChI Key is DHXNZYCXMFBMHE-LNLMKGTHSA-N . Theoretical investigations of similar compounds have been conducted using Density Functional Theory (DFT) and Hartree-Fock (HF) methods .Physical And Chemical Properties Analysis
This compound is an off-white solid . It is soluble in water . The molecular weight is 157.00 .Applications De Recherche Scientifique
Crystal Structure Analysis
- 3-Bromo-2,2,3,3-tetradeuteriopropanoic acid, a β-halolactic acid, has been studied for its crystal structures, revealing interesting aspects of hydrogen bonding and molecular packing. These structures show alternating layers of intermolecular hydrogen bonding and halogen-halogen interactions, providing insights into the molecular interactions and energy minimization strategies of such compounds (Gordon et al., 2022).
Reaction Studies
- This compound is relevant in the study of reactions of geminal bromonitroalkanes with nucleophiles, contributing to the understanding of decomposition pathways and intermediate reactive species in organic chemistry (Challis & Yousaf, 1991).
- It's also involved in ring expansion studies, such as the conversion of 1-bromo-2,3,4,5-tetraethylalumole into 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating the compound's utility in complex organic transformations (Agou et al., 2015).
Biorthogonal Chemistry
- This compound has applications in biorthogonal chemistry, where it's used for protein labeling and triggering click-to-release reactions. This showcases its potential in bioconjugation and drug delivery applications (Ros et al., 2020).
Synthesis of Novel Compounds
- It is used in the synthesis of various novel organic compounds, including 3-bromoquinolin-6-ols. This illustrates its role as a versatile reagent in organic synthesis, leading to the creation of compounds with potential pharmaceutical applications (Lamberth et al., 2014).
Mécanisme D'action
Target of Action
It is known that brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
Brominated compounds are generally known for their reactivity, which allows them to form covalent bonds with biological targets, thereby modifying their function .
Biochemical Pathways
It is known that the compound is used as a reagent for the synthesis of nitrogen-containing diselenides with antioxidant activity . This suggests that it may play a role in redox reactions and oxidative stress pathways.
Pharmacokinetics
The compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of the compound would depend on its interactions with various enzymes and transporters in the body.
Result of Action
As a reagent in the synthesis of nitrogen-containing diselenides, it contributes to the formation of compounds with antioxidant activity . This suggests that it may have a role in mitigating oxidative stress at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 3-Bromo-2,2,3,3-tetradeuteriopropanoic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its reactivity and interactions with biological targets. The compound should be stored at 2-8°C for optimal stability .
Propriétés
IUPAC Name |
3-bromo-2,2,3,3-tetradeuteriopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXNZYCXMFBMHE-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)

